molecular formula C13H14FN B11716228 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Cat. No.: B11716228
M. Wt: 203.25 g/mol
InChI Key: UAYKVYWCCVQVFS-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is a fluorinated organic compound with the molecular formula C13H14FN and a molecular weight of 203.26 g/mol. This compound is known for its unique chemical structure, which includes a cyclopentane ring bonded to a nitrile group and a fluorinated aromatic ring. It is primarily used as a research chemical in various scientific fields.

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile involves several steps, typically starting with the fluorination of a methylphenyl compound. The cyclopentane ring is then introduced through a series of reactions, including cyclization and nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Researchers use this compound to study the effects of fluorinated aromatic compounds on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.

    Industry: The compound’s unique reactivity and selectivity make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorinated aromatic ring can enhance binding affinity and specificity, while the nitrile group may participate in hydrogen bonding or other interactions. These molecular interactions can modulate biological pathways, leading to various effects depending on the specific application .

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile can be compared with other fluorinated aromatic compounds, such as:

  • 1-(4-Fluorophenyl)cyclopentanecarbonitrile
  • 1-(3-Fluoro-2-methylphenyl)cyclopentanecarbonitrile
  • 1-(5-Fluoro-2-methylphenyl)cyclohexanecarbonitrile

These compounds share similar structural features but differ in the position of the fluorine atom or the size of the cycloalkane ring. The unique combination of the fluorinated aromatic ring and the cyclopentane ring in this compound provides distinct reactivity and selectivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14FN

Molecular Weight

203.25 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C13H14FN/c1-10-4-5-11(14)8-12(10)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3

InChI Key

UAYKVYWCCVQVFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CCCC2)C#N

Origin of Product

United States

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